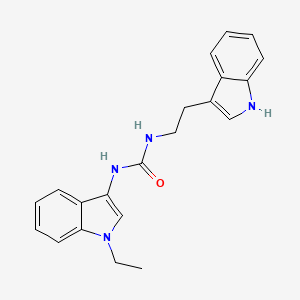

1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

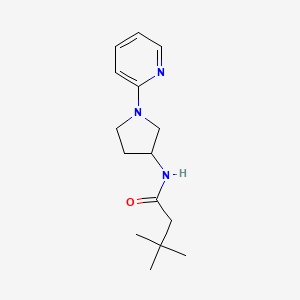

1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as EI-1, is a small molecule inhibitor that has shown potential as a therapeutic agent in various scientific research studies.

Wissenschaftliche Forschungsanwendungen

Structural and Biological Activity Studies

Molecular Structure Exploration : Saharin et al. (2008) investigated a related compound, highlighting the twist between the planar indole component and the rest of the molecule, which is studied for its biological activity. This structural characteristic is crucial for understanding the molecule's interaction with biological systems (S. M. Saharin et al., 2008).

Chiral Separations : Research on urea derivatives for chiral separations in high-performance liquid chromatography (HPLC) underscores the compound's utility in enantiomeric resolution, essential for pharmaceutical applications (N. Ǒi et al., 1995).

Antitumor Activities : A study by Hu et al. (2018) on a similar compound showed significant antitumor activity and engaged in a docking study to understand its interactions with the CDK4 protein, providing insights into its potential as a therapeutic agent (Ch Hu et al., 2018).

Osmolyte Interactions : Lin and Timasheff (1994) examined the interaction of urea with proteins, revealing how marine organisms utilize a mixture of urea and methylamines as osmolytes, a discovery that could influence studies on protein stabilization and denaturation (T. Lin et al., 1994).

Urea Derivatives in Gel Formation : Lloyd and Steed (2011) investigated the role of a specific urea derivative in hydrogel formation, demonstrating the compound's ability to influence the rheology and morphology of gels, a property useful in material science and drug delivery systems (G. Lloyd et al., 2011).

Eigenschaften

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-2-25-14-19(17-8-4-6-10-20(17)25)24-21(26)22-12-11-15-13-23-18-9-5-3-7-16(15)18/h3-10,13-14,23H,2,11-12H2,1H3,(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWASGKZTWMZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)

![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)

![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2652069.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652071.png)

![3'-(2-methylpropyl)-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2652075.png)

![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)